molecular formula C19H14O B1278841 Biphenyl-3-YL(phenyl)methanone CAS No. 3378-09-4

Biphenyl-3-YL(phenyl)methanone

Cat. No.: B1278841
CAS No.: 3378-09-4
M. Wt: 258.3 g/mol
InChI Key: KOVXIYLMAMPQLP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Biphenyl-3-YL(phenyl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.

Another method involves the use of trimethylsilyl trifluoromethanesulfonate as a catalyst in the reaction between 5-bromo-2,3-dihydro-2,2-dimethyl-6-phenyl-4H-pyran-4-one and benzoylacetylene in chloroform at -30°C, followed by stirring at room temperature for 24 hours .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-3-YL(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the biphenyl rings. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents (e.g., nitric acid and sulfuric acid), and sulfonating agents (e.g., sulfur trioxide).

Major Products Formed

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.

Scientific Research Applications

Biphenyl-3-YL(phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of biphenyl-3-YL(phenyl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler compound with two benzene rings connected by a single bond, lacking the ketone group.

    Benzophenone: Contains a ketone group between two benzene rings but lacks the biphenyl structure.

    Fluorenone: A polycyclic aromatic ketone with a structure similar to biphenyl-3-YL(phenyl)methanone but with a fused ring system.

Uniqueness

This compound is unique due to its combination of a biphenyl structure and a ketone functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

phenyl-(3-phenylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O/c20-19(16-10-5-2-6-11-16)18-13-7-12-17(14-18)15-8-3-1-4-9-15/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVXIYLMAMPQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453128
Record name BIPHENYL-3-YL(PHENYL)METHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3378-09-4
Record name BIPHENYL-3-YL(PHENYL)METHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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